![molecular formula C22H24N4O3 B2510956 4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one CAS No. 2320925-58-2](/img/structure/B2510956.png)

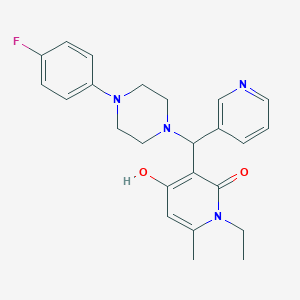

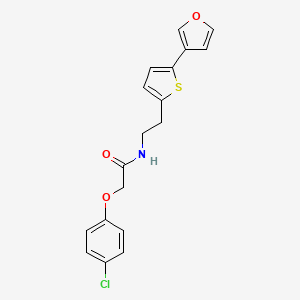

4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It has shown effective inhibition against several common RET (c-RET) oncogenic mutations .

Molecular Structure Analysis

The molecular formula of this compound is C27H32FN9O2 . The InChIKey is GBLBJPZSROAGMF-BATDWUPUSA-N . The SMILES representation is [C@]1 (OC) (C (N [C@H] (C2=CC=C (N3C=C (F)C=N3)N=C2)C)=O)CC [C@H] (C2=NC (NC3C=C ©NN=3)=CC ©=N2)CC1 .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 799.1±60.0 °C . The predicted density is 1.40±0.1 g/cm3 . It is soluble in DMSO at a concentration of ≥ 100 mg/mL (187.41 mM), but it is insoluble in water . The pKa is predicted to be 14.33±0.10 .科学的研究の応用

Chemical Inhibitors of Cytochrome P450 Isoforms

One study discusses the role of chemical inhibitors in understanding the metabolism of drugs by cytochrome P450 enzymes, crucial for predicting drug-drug interactions. The study emphasizes the selectivity of such inhibitors in deciphering the involvement of specific CYP isoforms, a critical aspect of drug development and safety assessment (Khojasteh et al., 2011).

Synthesis of Heterocyclic Compounds

Another research area involves the synthesis of heterocyclic compounds using specific chemical scaffolds. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one have been shown to be valuable building blocks for creating a variety of heterocyclic compounds, including those with potential pharmacological activities (Gomaa & Ali, 2020).

Antifungal Pharmacophore Sites

Research on small molecules against Fusarium oxysporum highlights the importance of understanding the structure-activity relationship (SAR) for designing compounds with antifungal activities. The study identified specific pharmacophore sites critical for antifungal efficacy, providing insights into the chemical basis of biological activity against pathogens (Kaddouri et al., 2022).

DNA Binding and Pharmacological Activities

The review on DNA minor groove binders, including Hoechst 33258 and its analogues, illustrates the significance of chemical compounds in understanding DNA interactions and their potential applications in cell biology and pharmacology (Issar & Kakkar, 2013).

Synthesis and Biological Evaluation of Ligands

A study on the synthesis and evaluation of ligands for D2-like receptors underlines the role of structural chemistry in developing compounds with potential neuropsychiatric applications. It showcases how pharmacophoric groups contribute to the potency and selectivity of compounds targeting specific receptors (Sikazwe et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-methoxy-5-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]-1-phenylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-24-13-17(12-23-24)16-7-6-10-25(14-16)22(28)19-15-26(18-8-4-3-5-9-18)21(27)11-20(19)29-2/h3-5,8-9,11-13,15-16H,6-7,10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZMPTYSGBFFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2510873.png)

![5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510875.png)

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)

![Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2510877.png)

![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)

![4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2510883.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2510890.png)

![6-(2-Methoxyphenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2510892.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-enamide](/img/structure/B2510896.png)